4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Overview
Description
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound with the molecular formula C16H14FN3O2 and a molecular weight of 299.3 g/mol . This compound is characterized by the presence of a fluoro-substituted aniline group and an oxadiazole ring, which are linked by a phenoxyethyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the oxadiazole derivative with aniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and phenoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analog with a fluoro group attached to an aniline ring.
2-Phenoxyethanol: Contains the phenoxyethyl moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to the combination of its fluoro-substituted aniline group, phenoxyethyl moiety, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFECUBQNSNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=NOC(=N2)C3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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